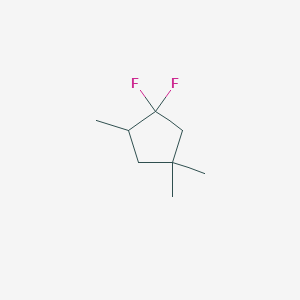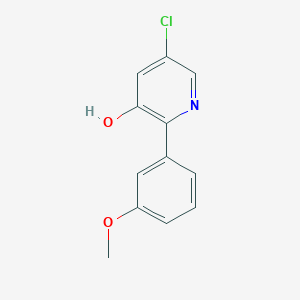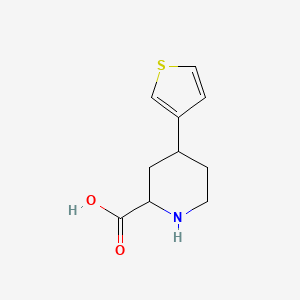
1,1-Difluoro-2,4,4-trimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-2,4,4-trimethylcyclopentane is a fluorinated cycloalkane with the molecular formula C8H14F2. This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a cyclopentane ring.
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-2,4,4-trimethylcyclopentane typically involves the fluorination of suitable precursors. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction yields the desired cyclopentane derivative with fluorine substituents. Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,1-Difluoro-2,4,4-trimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Addition Reactions: The cyclopentane ring can undergo addition reactions, particularly with electrophiles.
Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,4,4-trimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of materials with specific chemical and physical properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-2,4,4-trimethylcyclopentane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways related to enzyme inhibition, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-2,4,4-trimethylcyclopentane can be compared with other fluorinated cycloalkanes, such as:
- 1,1-Difluorocyclopropane
- 1,1-Difluorocyclobutane
- 1,1-Difluorocyclohexane
These compounds share the presence of fluorine atoms but differ in ring size and the number of substituents. The unique structure of this compound, with its three methyl groups, imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H14F2 |
|---|---|
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
1,1-difluoro-2,4,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H14F2/c1-6-4-7(2,3)5-8(6,9)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UZSOECIJEUNDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC1(F)F)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)


![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)


![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)


![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)

